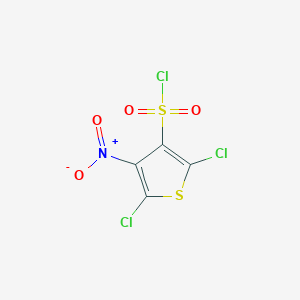

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride

Beschreibung

Chemical Identity and Classification

This compound is formally classified as a polyfunctional heterocyclic organosulfur compound containing multiple reactive sites within its molecular structure. The compound possesses a molecular formula of C4Cl3NO4S2 and exhibits a molecular weight of 296.52 grams per mole, establishing it as a moderately sized organic molecule with significant chemical complexity relative to its molecular size. The chemical structure is characterized by a five-membered thiophene ring system that serves as the central scaffold, with substitution patterns that include two chlorine atoms at positions 2 and 5, a nitro group at position 4, and a sulfonyl chloride functional group at position 3.

The compound's Chemical Abstracts Service registry number is 59768-12-6, which provides a unique identifier for this specific molecular entity within the comprehensive chemical literature database. The three-dimensional molecular architecture demonstrates significant electronic delocalization within the thiophene ring system, which is further modified by the presence of multiple electron-withdrawing substituents that collectively influence the compound's chemical reactivity and physical properties. The presence of both halogen atoms and the nitro group creates a highly electron-deficient aromatic system, while the sulfonyl chloride functionality introduces additional electrophilic character that enhances the molecule's potential for nucleophilic substitution reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4Cl3NO4S2 | |

| Molecular Weight | 296.52 g/mol | |

| CAS Registry Number | 59768-12-6 | |

| MDL Number | MFCD01570024 | |

| PubChem CID | 2777207 |

The compound falls within the broader classification of sulfonyl chlorides, which are recognized as highly reactive electrophilic species commonly employed in organic synthesis for the formation of sulfonamide and sulfonate ester linkages. Additionally, the presence of the thiophene ring system places this molecule within the important class of heterocyclic compounds that have found extensive applications in pharmaceutical, agrochemical, and materials science research. The combination of multiple functional groups within a single molecular framework creates a polyfunctional synthetic intermediate that can potentially participate in various types of chemical transformations simultaneously or sequentially.

Historical Context and Development

The development of this compound represents part of the broader historical evolution of thiophene chemistry, which has its roots in the late nineteenth and early twentieth centuries when researchers first began to explore the synthetic potential of sulfur-containing heterocyclic systems. The specific synthetic methodologies for preparing highly substituted thiophene derivatives containing multiple electron-withdrawing groups have emerged more recently as a result of advances in selective functionalization techniques and improved understanding of electronic effects in heterocyclic systems. The compound's synthesis typically involves multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern while avoiding unwanted side reactions or decomposition of sensitive functional groups.

Historical records indicate that the systematic study of sulfonyl chloride derivatives of thiophene systems gained momentum during the mid-to-late twentieth century as researchers recognized the potential of these compounds as versatile synthetic intermediates. The development of reliable synthetic routes to compounds such as this compound has been driven primarily by the pharmaceutical industry's need for novel building blocks that can be incorporated into bioactive molecules. The compound's unique substitution pattern makes it particularly valuable for creating molecular structures with specific electronic and steric properties that may translate into desired biological activities.

The synthetic chemistry leading to this compound has benefited from advances in regioselective halogenation techniques, controlled nitration methodologies, and efficient sulfonylation procedures that allow for the sequential introduction of functional groups onto the thiophene ring system. Modern synthetic approaches often employ transition metal catalysis and other sophisticated methodologies to achieve the precise substitution patterns required for compounds of this complexity. The development of practical synthetic routes has been essential for making this compound accessible to researchers investigating its potential applications in various fields of chemistry.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the field of heterocyclic chemistry due to its unique combination of structural features that demonstrate important principles of electronic effects, reactivity patterns, and synthetic utility in complex molecule construction. The compound serves as an excellent example of how multiple electron-withdrawing groups can be successfully incorporated into a single heterocyclic framework while maintaining chemical stability and synthetic accessibility. The thiophene ring system provides a robust aromatic foundation that can accommodate the electronic demands of multiple strongly electron-withdrawing substituents without compromising the overall integrity of the molecular structure.

The significance of this compound extends to its potential role as a key intermediate in the synthesis of more complex heterocyclic systems that may exhibit valuable biological or materials properties. The presence of multiple reactive functional groups within a single molecule creates opportunities for sequential or simultaneous chemical transformations that can lead to rapid increases in molecular complexity through efficient synthetic sequences. This aspect is particularly important in modern drug discovery efforts, where the ability to quickly generate structural diversity from common intermediates is highly valued.

Furthermore, the compound's structure provides insights into the fundamental principles governing electronic effects in polysubstituted heterocyclic systems. The interplay between the electron-withdrawing effects of the chlorine atoms, nitro group, and sulfonyl chloride functionality creates a highly polarized molecular framework that can serve as a model system for understanding how electronic effects propagate through conjugated heterocyclic networks. These insights have broader implications for the design of new heterocyclic compounds with tailored electronic properties for specific applications.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming polysubstituted heterocyclic compounds, with the thiophene ring serving as the parent structure and substituents being designated by their positional relationships to this central framework. The compound's name explicitly indicates the presence of chlorine atoms at positions 2 and 5 of the thiophene ring, a nitro group at position 4, and a sulfonyl chloride functional group at position 3, providing a clear and unambiguous description of the molecular structure that allows for accurate identification and communication among researchers.

Alternative nomenclature systems and synonyms for this compound include designations such as 3-(Chlorosulphonyl)-2,5-dichloro-4-nitrothiophene and 2,5-Dichloro-4-nitrothiophene-3-sulphonyl chloride, which represent equivalent descriptions of the same molecular structure using slightly different formatting conventions. These variations in naming reflect the evolution of chemical nomenclature practices and the influence of different regional and institutional preferences for representing complex organic structures.

The compound's identification within modern chemical databases relies heavily on its unique molecular identifiers, including the SMILES notation [O-]N+c1c(Cl)sc(Cl)c1S(=O)(=O)Cl and the InChI string InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12, which provide computer-readable representations of the molecular structure that facilitate database searches and computational analysis. These standardized identification systems have become essential tools for managing the vast amount of chemical information available in modern research environments.

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | [O-]N+c1c(Cl)sc(Cl)c1S(=O)(=O)Cl | |

| InChI | InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |

| InChIKey | RKORQLAKLUIWLQ-UHFFFAOYSA-N |

Eigenschaften

IUPAC Name |

2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKORQLAKLUIWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380413 | |

| Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59768-12-6 | |

| Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorosulfonation of Nitrothiophene Derivatives

- Starting Material : 2,5-dichloro-4-nitrothiophene or related nitrothiophene derivatives.

- Reagent : Chlorosulfonic acid (ClSO3H) is commonly used as the chlorosulfonating agent.

- Reaction Conditions : The reaction is typically conducted under controlled temperature conditions to avoid decomposition or side reactions. The chlorosulfonic acid reacts with the thiophene ring to introduce the sulfonyl chloride group at the 3-position.

- Workup : After completion, the reaction mixture is quenched with ice or cold water to hydrolyze excess chlorosulfonic acid and facilitate isolation of the sulfonyl chloride product.

- Purification : The crude product is filtered, washed, and purified by recrystallization or chromatography to obtain high-purity 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride.

Alternative Sulfonyl Chloride Synthesis via Sulfonyl Hydrazides

Recent advances have demonstrated the conversion of sulfonyl hydrazides to sulfonyl chlorides using N-chlorosuccinimide (NCS) as a mild chlorinating agent under mild conditions:

- Procedure : Sulfonyl hydrazide precursors are treated with NCS in acetonitrile at room temperature.

- Yield : This method provides high yields (up to 99%) of sulfonyl chlorides, including those derived from thiophene sulfonyl hydrazides.

- Advantages : The method is catalyst-free, rapid, and avoids harsh chlorosulfonic acid conditions, potentially offering a safer and more environmentally friendly alternative.

- Mechanism : The reaction proceeds via radical intermediates generated from NCS, facilitating the conversion of sulfonyl hydrazides to sulfonyl chlorides.

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chlorosulfonation with Chlorosulfonic Acid | 2,5-Dichloro-4-nitrothiophene | Chlorosulfonic acid, low temp | Moderate to High (not specified) | Established method, direct sulfonyl chloride formation | Corrosive reagents, harsh conditions |

| Sulfonyl Hydrazide Conversion with NCS | Sulfonyl hydrazide derivative | N-Chlorosuccinimide, CH3CN, RT | Up to 99% | Mild conditions, high yield, catalyst-free | Requires sulfonyl hydrazide precursor |

- The chlorosulfonation method remains the classical and widely used approach for synthesizing this compound, with the reaction parameters optimized to balance yield and purity while minimizing side reactions.

- The novel NCS-mediated conversion of sulfonyl hydrazides to sulfonyl chlorides has been demonstrated to be highly efficient for thiophene derivatives, including nitro-substituted analogs, offering a promising alternative route that may reduce environmental and safety concerns associated with chlorosulfonic acid.

- Control experiments with radical inhibitors (e.g., TEMPO, BHT) confirm the radical nature of the NCS-mediated reaction, providing mechanistic insight that can guide further optimization.

- Both preparation methods involve hazardous reagents: chlorosulfonic acid is highly corrosive and reactive, while sulfonyl chlorides are corrosive and can cause severe burns.

- Appropriate personal protective equipment (PPE) including gloves, goggles, and face masks must be used.

- Reactions should be conducted in well-ventilated fume hoods with proper waste disposal protocols to minimize environmental impact.

The preparation of this compound is primarily achieved through chlorosulfonation of nitrothiophene derivatives using chlorosulfonic acid. Recent methodologies employing N-chlorosuccinimide to convert sulfonyl hydrazides to sulfonyl chlorides offer a high-yielding, milder alternative. Both methods have distinct advantages and limitations, with the choice depending on available starting materials, safety considerations, and desired scale of synthesis.

Analyse Chemischer Reaktionen

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Conductive Polymers : 2,2'-Bithiophene-5-methylamine is utilized in the synthesis of conductive polymers, which are essential for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a suitable candidate for these applications. For instance, derivatives of this compound have been incorporated into polymer blends to improve the efficiency of light emission and charge mobility in OLEDs .

Electrochromic Devices : The electrochromic properties of bithiophene derivatives allow them to change color when an electric current is applied. This feature is valuable for applications in smart windows and displays. Research indicates that modifications to the bithiophene structure can enhance the electrochromic response time and stability, making them more effective for commercial use .

Materials Science

Nanostructured Materials : The synthesis of nanostructured materials using 2,2'-bithiophene-5-methylamine has been explored for applications in sensors and catalysis. The compound can be polymerized to form nanofibers or films that exhibit high surface area and conductivity, which are advantageous for sensor applications where rapid response times are critical .

Composite Materials : Bithiophene derivatives are often used to create composite materials that combine the electrical properties of thiophenes with other materials such as metals or oxides. These composites can enhance mechanical strength while maintaining conductivity, making them suitable for flexible electronics and wearable devices .

Medicinal Chemistry

Pharmacological Applications : Research has indicated that 2,2'-bithiophene-5-methylamine and its derivatives may exhibit biological activity as inhibitors of specific enzymes involved in inflammatory processes. For example, studies have shown that compounds with similar structures can inhibit epoxide hydrolase activity, which is linked to the production of pro-inflammatory mediators like leukotriene B4 .

Drug Development : The structural features of bithiophene compounds make them promising candidates for drug development. Their ability to interact with biological targets can be optimized through chemical modifications, potentially leading to new therapeutic agents for treating inflammatory diseases .

Case Studies

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride can be compared with similar compounds such as:

2,5-Dichlorothiophene-3-sulfonyl chloride: This compound lacks the nitro group, which affects its reactivity and applications.

4-Nitrothiophene-3-sulfonyl chloride: This compound has a similar structure but different substitution patterns, leading to variations in its chemical behavior.

The presence of both chloro and nitro groups in this compound makes it unique and versatile for various applications .

Biologische Aktivität

2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS No. 59768-12-6) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C₄Cl₃NO₄S

Molecular Weight: 296.54 g/mol

Structure: The compound features a thiophene ring substituted with two chlorine atoms and a nitro group, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.

- Cell Signaling Modulation: It affects cell signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells.

Anticancer Properties

Research indicates that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 0.52 |

| This compound | MCF-7 | 4.0 |

| This compound | HeLa | 4.5 |

These results suggest that the compound may be a promising candidate for further development in cancer therapies, particularly for colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate potential effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited. Further investigations are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

- Study on Anticancer Activity : A study investigated the anticancer effects of thiophene derivatives similar to this compound on human tumor cell lines. The results demonstrated that modifications in the thiophene structure significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug development .

- Toxicological Assessment : Toxicological evaluations indicate that exposure to high concentrations of this compound can lead to respiratory irritations and potential long-term health effects. Safety data sheets emphasize the need for caution due to its irritant properties .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under-researched. However, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic applications:

- Absorption : Likely varies based on the route of administration; more studies are needed.

- Distribution : The compound's lipophilicity suggests a tendency for tissue accumulation.

- Metabolism : Potential metabolic pathways should be explored to assess bioactivation or detoxification processes.

- Excretion : Understanding excretion routes will help in evaluating safety profiles.

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride?

- Answer : Synthesis typically involves sequential functionalization of the thiophene ring. Key steps include nitration at the 4-position, sulfonation at the 3-position, and chlorination at the 2- and 5-positions. A methodological approach includes:

- Nitration : Use nitric acid in a sulfuric acid medium under controlled temperatures (0–5°C) to avoid over-nitration.

- Sulfonation : Introduce the sulfonyl group via sulfonic acid intermediates, followed by conversion to sulfonyl chloride using PCl₅ or SOCl₂.

- Chlorination : Employ chlorinating agents like Cl₂ or SO₂Cl₂ in inert solvents (e.g., CCl₄) with catalytic Lewis acids (e.g., FeCl₃).

- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and elemental composition .

Q. How should researchers characterize this compound’s structural integrity and purity?

- Answer : Use a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns.

- FT-IR : Detect functional groups (e.g., NO₂ at ~1520 cm⁻¹, S=O at ~1370 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values.

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Answer : Due to its reactive sulfonyl chloride and nitro groups:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for all manipulations to prevent inhalation of toxic vapors.

- Storage : Keep in airtight, moisture-free containers under inert gas (N₂/Ar) to avoid hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model intermediates and transition states (e.g., using Gaussian or ORCA). Key parameters include Gibbs free energy barriers and regioselectivity of nitration/chlorination.

- Solvent Effects : Simulate solvent interactions via COSMO-RS to predict reaction rates in polar aprotic solvents (e.g., DMF, THF).

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or conditions (e.g., Bayesian optimization) .

Q. What experimental design strategies minimize variability in synthesizing this compound?

- Answer : Use statistical Design of Experiments (DoE):

- Factor Screening : Identify critical variables (e.g., temperature, stoichiometry) via Plackett-Burman design.

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite design.

- Robustness Testing : Validate conditions under slight perturbations (e.g., ±5°C temperature shifts) to ensure reproducibility.

- Example: A 2³ factorial design could optimize chlorination time, temperature, and catalyst loading .

Q. How can contradictory data in literature regarding reactivity be resolved?

- Answer :

- Cross-Validation : Replicate reported methods under controlled conditions, using standardized reagents and equipment.

- In Situ Monitoring : Employ techniques like Raman spectroscopy or ReactIR to track intermediate formation.

- Computational Validation : Compare experimental activation energies with DFT-calculated values to identify discrepancies.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and isolate confounding variables .

Q. What reactor design considerations are critical for scaling up reactions involving this compound?

- Answer :

- Material Compatibility : Use glass-lined or Hastelloy reactors to resist corrosion from chlorides and sulfonic acids.

- Heat Management : Implement jacketed reactors with precise temperature control (±1°C) to prevent exothermic runaway.

- Mixing Efficiency : Optimize impeller design (e.g., Rushton turbines) for viscous or biphasic mixtures.

- Safety Systems : Integrate pressure relief valves and emergency quenching mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.